N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is the reaction of 4-nitrophenyl isocyanate with an appropriate amine or hydrazine derivative. The reaction proceeds through an isocyanate intermediate, followed by cyclization to form the dihydropyridine ring. The chloro and methyl substituents are introduced during the synthetic process .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Studies
Compounds similar to the one have been synthesized and structurally analyzed, providing insights into their molecular configurations and potential interactions. For instance, the synthesis and crystal structure of diflunisal carboxamides have been detailed, showcasing the methodologies that could potentially apply to the synthesis and analysis of N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Guang-xiang Zhong et al., 2010).
Biological Activities
The structural motif of dihydropyridines is known for its biological activities. For example, 1,4-dihydropyridines bearing carboxy functions have been studied for their antihypertensive and coronary vessel dilator properties (W. Abernathy, 1978). Additionally, the antidepressant and nootropic activities of certain dihydropyridine derivatives have been explored, indicating the potential for neurological applications (Asha B. Thomas et al., 2016).
Material Science Applications
In material science, the synthesis and properties of polyamides and polyimides based on dihydropyridine derivatives and similar compounds have been studied for their applications in creating high-performance materials. These studies highlight the thermal stability and solubility properties of these polymers, which could extend to the compound of interest (Chin‐Ping Yang et al., 1994).
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-5-2-3-6-14(13)12-23-10-4-7-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZYEWRCZXSJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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